N-[1-(2-methoxyethyl)-2-methyl-1H-indol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
N-[1-(2-methoxyethyl)-2-methyl-1H-indol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole ring fused with a benzodioxepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-2-methyl-1H-indol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 2-methoxyethylamine with an appropriate indole derivative under acidic conditions to form the intermediate. This intermediate is then subjected to cyclization reactions to form the benzodioxepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-2-methyl-1H-indol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[1-(2-methoxyethyl)-2-methyl-1H-indol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-2-methyl-1H-indol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets within the cell. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-4-(2-methyl-1H-indol-5-yl)benzamide
- N-(2-methoxyethyl)-2-methyl-1H-indole-5-carboxamide
- N-(2-methoxyethyl)-2-methyl-1H-indole-5-sulfonamide
Uniqueness
N-[1-(2-methoxyethyl)-2-methyl-1H-indol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide stands out due to its unique benzodioxepine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and enhances its potential for diverse applications .
Properties
Molecular Formula |
C22H24N2O4 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)-2-methylindol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C22H24N2O4/c1-15-12-17-13-18(5-6-19(17)24(15)8-11-26-2)23-22(25)16-4-7-20-21(14-16)28-10-3-9-27-20/h4-7,12-14H,3,8-11H2,1-2H3,(H,23,25) |
InChI Key |
AKNFMHOKVNEFRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1CCOC)C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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